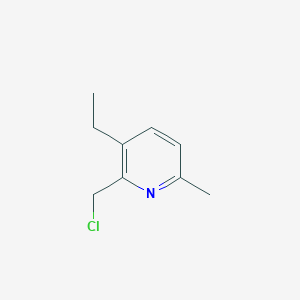![molecular formula C12H15ClO B13169311 [1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
[1-(2-Chlorophenyl)cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Chlorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H15ClO It is characterized by the presence of a chlorophenyl group attached to a cyclopentylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorophenyl)cyclopentyl]methanol typically involves the reaction of 2-chlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
[1-(2-Chlorophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield [1-(2-Chlorophenyl)cyclopentyl]ketone, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-(2-Chlorophenyl)cyclopentyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用機序
The mechanism of action of [1-(2-Chlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- [1-(2-Bromophenyl)cyclopentyl]methanol
- [1-(2-Fluorophenyl)cyclopentyl]methanol
- [1-(2-Methylphenyl)cyclopentyl]methanol
Uniqueness
Compared to similar compounds, [1-(2-Chlorophenyl)cyclopentyl]methanol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. This chlorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C12H15ClO |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
[1-(2-chlorophenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H15ClO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
InChIキー |
UCLOKCOCKQVLLD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(CO)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13169231.png)
![2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13169237.png)
![[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B13169252.png)
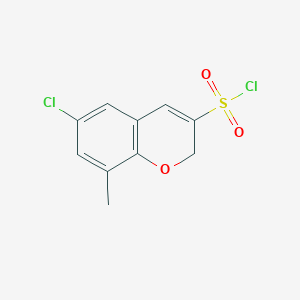
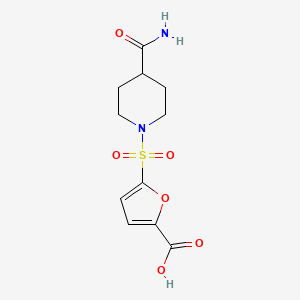
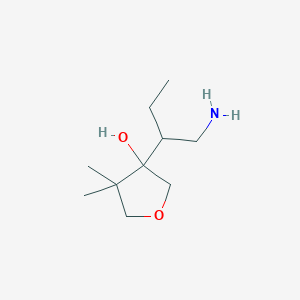

![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)

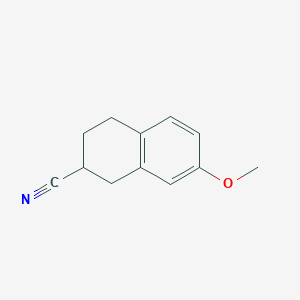
![2-[(2-Hydroxyethyl)(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B13169313.png)
